![molecular formula C26H27N5O3 B565833 Vilazodone N-Oxide CAS No. 1622425-52-8](/img/structure/B565833.png)
Vilazodone N-Oxide
Descripción general
Descripción
It is identified by the Unique Ingredient Identifier (UNII) TZ89YM3FX8, which is assigned by the Food and Drug Administration (FDA) for regulatory purposes . This compound is a derivative of Vilazodone, a medication primarily used to treat major depressive disorder.
Métodos De Preparación
The synthesis of Vilazodone N-oxide involves several steps, starting from the parent compound Vilazodone. The oxidation of Vilazodone to form this compound can be achieved using various oxidizing agents under controlled conditions. Industrial production methods for this compound are not widely documented, but typically involve large-scale chemical synthesis techniques that ensure high yield and purity.
Análisis De Reacciones Químicas
Vilazodone N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidized products.
Reduction: Reduction reactions can revert this compound back to Vilazodone.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Clinical Pharmacology
Vilazodone N-oxide has been investigated for its potential role as a reference standard in chromatographic methods for analyzing the purity of vilazodone formulations. The isolation and characterization of this compound can aid in ensuring the quality and efficacy of pharmaceutical products containing vilazodone .
Key Properties:
- Chemical Structure: this compound is an oxidized form of vilazodone, which can be synthesized through specific oxidation reactions.
- Reference Standard Use: It serves as a benchmark for assessing the purity of vilazodone hydrochloride and related compounds, thus supporting regulatory compliance in pharmaceutical manufacturing.
Analytical Chemistry
The use of this compound as a reference standard is critical in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). By providing a known impurity profile, researchers can validate methods for detecting and quantifying vilazodone in various formulations .
Applications in Analytical Methods:
- Purity Testing: this compound helps determine the concentration of active pharmaceutical ingredients by serving as a comparative standard.
- Stability Studies: Understanding the degradation pathways of vilazodone, including its conversion to N-oxide forms, is essential for stability testing under various environmental conditions .
Case Study 1: Purity Assessment
In a study focusing on the chromatographic analysis of vilazodone formulations, researchers utilized this compound as a reference standard. The findings demonstrated that using this impurity improved the accuracy of purity assessments significantly, ensuring that formulations met stringent regulatory standards .
Case Study 2: Degradation Pathways
Research examining the stability of vilazodone under stress conditions revealed that this compound could form as a degradation product. This insight is crucial for understanding how environmental factors affect drug stability and efficacy over time .
Mecanismo De Acción
The mechanism of action of Vilazodone N-oxide is closely related to that of Vilazodone. It acts on the serotonin receptors in the brain, particularly the serotonin 1A receptor, and inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action helps alleviate symptoms of depression by enhancing serotonergic neurotransmission. The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparación Con Compuestos Similares
Vilazodone N-oxide is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include:
Vilazodone: The parent compound, used as an antidepressant.
Sertraline: Another selective serotonin reuptake inhibitor with a different chemical structure.
Fluoxetine: A widely used antidepressant with a similar mechanism of action but different molecular composition.
This compound stands out due to its role as a metabolite of Vilazodone and its potential unique effects on serotonin receptors.
Actividad Biológica
Vilazodone N-Oxide is a derivative of vilazodone, a novel antidepressant that combines selective serotonin reuptake inhibition with partial agonism at the serotonin 5-HT1A receptor. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
This compound (C26H27N5O3) is characterized by its unique structure that includes an N-oxide functional group, which may influence its pharmacological profile. The compound acts primarily through two mechanisms:
- Selective Serotonin Reuptake Inhibition (SSRI) : this compound inhibits the reuptake of serotonin in the central nervous system, thereby increasing serotonin availability in synaptic clefts.
- Partial Agonism at 5-HT1A Receptors : This dual action not only enhances serotonergic neurotransmission but also modulates receptor activity, potentially leading to improved mood and anxiety outcomes without the full agonist side effects.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 72% when taken with food.
- Protein Binding : High binding rate (96-99%).
- Half-life : About 25 hours, allowing for once-daily dosing.
- Metabolism : Primarily metabolized by CYP3A4, with minor contributions from CYP2C19 and CYP2D6, resulting in no clinically relevant metabolites .
Clinical Studies
Research indicates that vilazodone is effective in treating major depressive disorder (MDD). A review of clinical trials shows:
- Efficacy : Positive outcomes in four pivotal short-term trials (8–10 weeks), demonstrating significant improvements in depression scales compared to placebo.
- Long-term Effects : Sustained improvement in depressive symptoms over extended treatment periods, with minimal adverse effects on sexual functioning .
Case Studies and Research Findings
- Dyskinesia in Parkinson's Disease :
- Immune Modulation :
Stability and Degradation Studies
Research on the stability of vilazodone under various conditions has revealed:
- Degradation occurs under acidic and basic conditions as well as oxidative stress, leading to the formation of hydrolytic and isomeric N-oxide degradants. These findings are crucial for understanding the compound's stability during storage and clinical use .
Data Summary
Property | Value |
---|---|
Chemical Formula | C26H27N5O3 |
Bioavailability | 72% |
Protein Binding | 96-99% |
Half-life | ~25 hours |
Primary Metabolism | CYP3A4 |
Propiedades
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-4-oxidopiperazin-4-ium-1-yl]-1-benzofuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-10-31(33)11-8-30(9-12-31)21-5-7-24-20(14-21)15-25(34-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWPFIBBZGAEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=CC3=C(C=C2)OC(=C3)C(=O)N)(CCCCC4=CNC5=C4C=C(C=C5)C#N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622425-52-8 | |
Record name | Vilazodone N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622425528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VILAZODONE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ89YM3FX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.